2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of nitrogen atoms in the ring structure contributes to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Additionally, 2-aminopyridine and nitriles can be used as starting materials for the preparation of these compounds .
Industrial Production Methods
Industrial production methods for 2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly reagents makes these methods suitable for industrial applications, ensuring high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as NaOCl and MnO2.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro groups.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4
Substitution: Nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for enzymes like JAK1 and JAK2 . These interactions disrupt the normal functioning of these targets, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazolopyridine isomer with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits similar chemical properties and biological activities.
Uniqueness
2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to act as an inhibitor for multiple enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H7N5O2 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H7N5O2/c1-4-5(12(13)14)2-3-6-9-7(8)10-11(4)6/h2-3H,1H3,(H2,8,10) |
InChI Key |
VPNONLHVKHXEIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC(=NN12)N)[N+](=O)[O-] |
Origin of Product |
United States |
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